molecular formula C9H14N2S2 B12941770 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine

2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine

Cat. No.: B12941770
M. Wt: 214.4 g/mol
InChI Key: HCXGJJLNVKYYOK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is a heterocyclic compound featuring a thiazole ring and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of Thietan-3-amine Moiety: The thietan-3-amine moiety can be introduced via nucleophilic substitution reactions, where a suitable thietan-3-amine precursor reacts with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in various biologically active compounds, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.

    Benzothiazole: Contains a fused benzene and thiazole ring, often found in bioactive molecules.

    Thiazolidine: A saturated analog of thiazole, lacking aromaticity.

Uniqueness

2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is unique due to the presence of both the thiazole and thietan-3-amine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-9(2)7(6-13-9)11-5-8-10-3-4-12-8/h3-4,7,11H,5-6H2,1-2H3

InChI Key

HCXGJJLNVKYYOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=NC=CS2)C

Origin of Product

United States

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